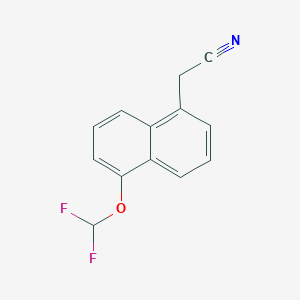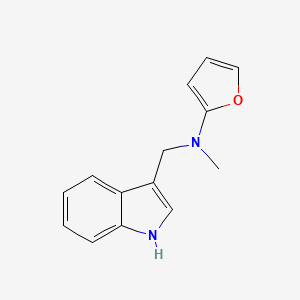
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine is a compound that combines the structural features of indole and furan. Indole is a significant heterocyclic system found in many natural products and drugs, while furan is a five-membered aromatic ring containing oxygen. The combination of these two moieties results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine typically involves the reaction of indole derivatives with furan-based intermediates. One common method is the Fischer indole synthesis, where indole is formed by the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The resulting indole derivative can then be reacted with furan-2-amine under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline, a saturated derivative.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
科学的研究の応用
N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
この化合物は、主に生物学的巨大分子との相互作用を通じてその効果を発揮します。 たとえば、チューブリンのコルヒチン結合部位に結合することにより、チューブリン重合を阻害し、微小管の形成を防ぎ、その結果、細胞分裂を阻害することができます 。このメカニズムは、細胞分裂を阻害することが急速に増殖するがん細胞の死につながる可能性があるため、特にがん研究において関連しています。
類似の化合物:
- N-((1-メチル-1H-インドール-3-イル)メチル)-N-(3,4,5-トリメトキシフェニル)アセトアミド
- (Z)-N’((1H-インドール-3-イル)メチレン)ニコチンヒドラジド
- 2-((1H-インドール-3-イル)チオ)-N-ベンジル誘導体
比較: N-((1H-インドール-3-イル)メチル)-N-メチルフラン-2-アミンは、インドールとフランの両方の部分が存在することが特徴であり、これは異なる化学反応性と生物活性をもたらします。 他のインドール誘導体と比較して、この化合物は生物学的標的に対して異なる結合親和性と選択性を示す可能性があり、医薬品開発やその他の用途にとって有望な候補となります .
類似化合物との比較
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
- 2-((1H-indol-3-yl)thio)-N-benzyl derivatives
Comparison: N-((1H-Indol-3-yl)methyl)-N-methylfuran-2-amine is unique due to the presence of both indole and furan moieties, which confer distinct chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different binding affinities and selectivities for biological targets, making it a valuable candidate for drug development and other applications .
特性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
N-(1H-indol-3-ylmethyl)-N-methylfuran-2-amine |
InChI |
InChI=1S/C14H14N2O/c1-16(14-7-4-8-17-14)10-11-9-15-13-6-3-2-5-12(11)13/h2-9,15H,10H2,1H3 |
InChIキー |
NYANWIMRHIWRKW-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CNC2=CC=CC=C21)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
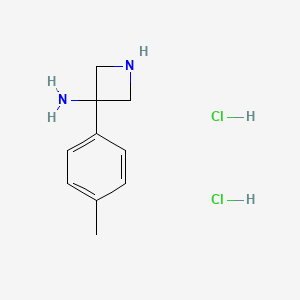
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)
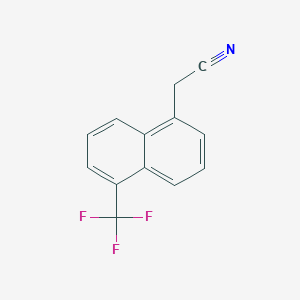
![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)

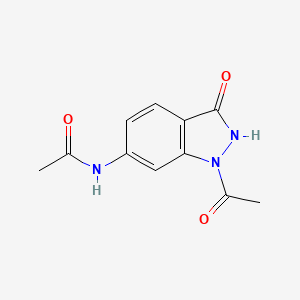
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
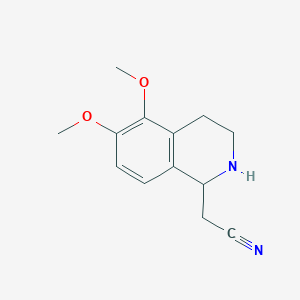
![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)
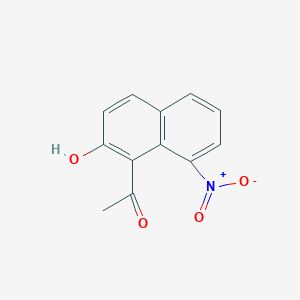
![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
